molecular formula C16H22BrNO2 B5810525 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide

Numéro de catalogue B5810525
Poids moléculaire: 340.25 g/mol
Clé InChI: DZLQZMORKGYYLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide, also known as BDA-410, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexylacetamide derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Mécanisme D'action

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide exerts its therapeutic effects by inhibiting the activity of NF-κB and HDACs. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Inhibition of NF-κB activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to a reduction in inflammation and cancer cell growth. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to the activation of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
Biochemical and physiological effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. Inhibition of NF-κB activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to a reduction in the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and a decrease in the infiltration of inflammatory cells into the affected tissues. Inhibition of HDAC activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to the activation of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has several advantages as a research tool. It exhibits potent anti-inflammatory and anti-cancer effects, making it a valuable tool for studying the role of NF-κB and HDACs in various diseases. 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide is also a selective inhibitor of HDACs, making it a useful tool for studying the specific functions of individual HDAC isoforms. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties have not been fully characterized. Therefore, further studies are needed to determine the optimal dosing and administration regimens for 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide.

Orientations Futures

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has shown promising results in various preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide include:
1. Studying the pharmacokinetic and pharmacodynamic properties of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide to determine the optimal dosing and administration regimens.
2. Investigating the potential therapeutic applications of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide in various diseases, including cancer, inflammation, and neurodegenerative disorders.
3. Studying the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide in more detail to identify potential targets for drug development.
4. Developing more selective inhibitors of HDACs based on the structure of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide.
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide is a novel chemical compound that has shown promising results in various scientific studies related to cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine its potential therapeutic applications and to identify potential targets for drug development.

Méthodes De Synthèse

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide involves the reaction between 4-bromo-3,5-dimethylphenol and cyclohexylamine in the presence of acetic anhydride as a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide as a white crystalline solid.

Applications De Recherche Scientifique

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide exhibits potent anti-inflammatory and anti-cancer properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth. 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders.

Propriétés

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11-8-14(9-12(2)16(11)17)20-10-15(19)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLQZMORKGYYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.